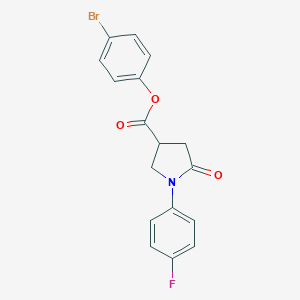
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not well understood. However, studies have suggested that the compound may act through various pathways such as inhibition of enzymes, modulation of receptors, and interference with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits various biochemical and physiological effects such as anti-inflammatory, anticancer, and neuroprotective activities. The compound has also been found to modulate the immune system and exhibit antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments such as its ease of synthesis, good solubility, and good stability. However, the compound also has some limitations such as its low bioavailability and limited water solubility.
Orientations Futures
There are several future directions for research on 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate. Some of the potential research areas include:
1. Further studies on the mechanism of action of the compound to understand its mode of action.
2. Development of analogs of the compound with improved pharmacological properties.
3. Investigation of the compound's potential as a drug lead compound for the treatment of various diseases.
4. Studies on the compound's potential as a molecular probe for studying biological processes.
5. Investigation of the compound's potential as a therapeutic agent for viral infections.
Conclusion:
In conclusion, 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound that has shown promising potential in various scientific research fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the compound's potential applications and to develop analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported using different methods. One of the commonly used methods involves the reaction of 4-bromobenzyl chloride, 4-fluorophenylacetic acid, and pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in several scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit promising activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential as a drug lead compound and has shown to have good drug-like properties.
Propriétés
Nom du produit |
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C17H13BrFNO3 |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
(4-bromophenyl) 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H13BrFNO3/c18-12-1-7-15(8-2-12)23-17(22)11-9-16(21)20(10-11)14-5-3-13(19)4-6-14/h1-8,11H,9-10H2 |
Clé InChI |
OZOVPMZMGAQLAR-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
SMILES canonique |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270931.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270937.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270938.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(4-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270945.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)